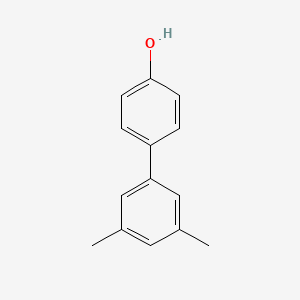

4-(3,5-Dimethylphenyl)phenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3,5-dimethylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-9,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFCSEHNWYJNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597209 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896427-71-7 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

High-Fidelity Synthesis Guide: 4-(3,5-Dimethylphenyl)phenol

Executive Summary

Target Molecule: 4-(3,5-Dimethylphenyl)phenol (CAS: 101160-56-9) Synonyms: 4'-Hydroxy-3,5-dimethylbiphenyl; 4-(3,5-Xylyl)phenol. Primary Application: Liquid crystal intermediates, high-performance resin monomers, and ligand precursors for organometallic catalysis.

This technical guide outlines the optimal synthetic pathway for 4-(3,5-Dimethylphenyl)phenol. While oxidative coupling and diazonium salt methods exist, they suffer from poor regioselectivity and low yields. The Suzuki-Miyaura Cross-Coupling protocol is presented here as the industry "Gold Standard" due to its high regioselectivity, tolerance of the free hydroxyl group (under specific conditions), and scalability.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize the target biaryl system efficiently, we employ a convergent strategy that disconnects the central aryl-aryl bond.

Strategic Disconnection

The molecule consists of an electron-rich phenol ring and a meta-substituted xylene ring. The most robust disconnection is the C–C bond between the two aryl rings.

-

Fragment A (Nucleophile): 4-Hydroxyphenylboronic acid. (Commercially available, stable, avoids the need for phenol protection if conditions are optimized).

-

Fragment B (Electrophile): 1-Bromo-3,5-dimethylbenzene. (Readily available, high reactivity in oxidative addition).

Logic: Using the phenol on the boronic acid side is advantageous because 4-hydroxyphenylboronic acid is a stable, crystalline solid. The alternative (coupling 4-bromophenol with 3,5-dimethylphenylboronic acid) is viable but often more expensive due to the cost of the dimethyl-substituted boronic acid.

Figure 1: Retrosynthetic logic prioritizing commercial availability and atom economy.

Part 2: The Suzuki-Miyaura Protocol

Reaction Mechanism

Understanding the catalytic cycle is crucial for troubleshooting. The reaction proceeds through three distinct stages mediated by Palladium(0).[1][2]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 1-Bromo-3,5-dimethylbenzene. This is typically the rate-determining step for aryl bromides.

-

Transmetallation: The boronic acid (activated by the base) transfers its aryl group to the Palladium center.[2]

-

Reductive Elimination: The two aryl groups couple, releasing the product and regenerating the Pd(0) catalyst.

Figure 2: The Pd(0) catalytic cycle.[2] Note that base plays a dual role: activating the boronic acid and facilitating the reductive elimination.[1]

Experimental Protocol (Bench Scale)

Reagents & Stoichiometry:

| Component | Role | Equivalents | Mass/Vol (for 5 mmol scale) |

| 1-Bromo-3,5-dimethylbenzene | Electrophile | 1.0 eq | 925 mg |

| 4-Hydroxyphenylboronic acid | Nucleophile | 1.2 eq | 828 mg |

| Pd(PPh₃)₄ | Catalyst | 3-5 mol% | 173 - 288 mg |

| K₂CO₃ (2M Aqueous) | Base | 3.0 eq | 7.5 mL |

| 1,4-Dioxane | Solvent | N/A | 15 mL |

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 15 minutes. Reasoning: Pd(0) species are sensitive to oxidation, which deactivates the catalyst into Pd black.

-

Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane and 2M K₂CO₃ solution with inert gas for 20 minutes. Reasoning: Removing dissolved oxygen prevents homocoupling of the boronic acid (a common side reaction).

-

Reagent Loading: Under a positive pressure of inert gas, add 1-Bromo-3,5-dimethylbenzene (1.0 eq), 4-Hydroxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3-5 mol%) to the reaction flask.

-

Solvent Addition: Syringe in the degassed 1,4-Dioxane followed by the aqueous K₂CO₃. The mixture will likely be biphasic.

-

Reaction: Heat the mixture to 85-90°C with vigorous stirring. Monitor via TLC (Thin Layer Chromatography) or HPLC.

-

TLC Mobile Phase: Hexanes:Ethyl Acetate (4:1).

-

Visualization: UV lamp (254 nm). The product will be more polar than the bromide starting material but less polar than the boronic acid.

-

-

Completion: Reaction typically reaches completion within 4–12 hours.

Work-up and Purification[3][4][5][6]

-

Quench: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (30 mL).

-

Acidification (Critical Step): Carefully acidify the aqueous layer to pH ~3-4 using 1M HCl.

-

Why? The product is a phenol. In the basic reaction medium (K₂CO₃), it exists as a phenoxide salt (water-soluble). Acidification protonates it back to the neutral phenol, driving it into the organic layer.

-

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine organic phases.[1][3][4]

-

Washing: Wash combined organics with brine (sat. NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification:

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient from 100% Hexanes to 90:10 Hexanes/Ethyl Acetate.

-

Recrystallization (Optional): If high purity (>99%) is required for electronic applications, recrystallize the solid from a mixture of Hexanes/Toluene.

-

Part 3: Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

| Analytical Method | Expected Signature |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.38 (s, 6H): Methyl groups on Ring B.δ 4.8-5.2 (s, 1H): Phenolic -OH (broad, exchangeable).δ 6.90 (d, 2H): Protons ortho to -OH on Ring A.δ 7.00 (s, 1H): Proton between methyls on Ring B.δ 7.15 (s, 2H): Protons ortho to biaryl bond on Ring B.δ 7.45 (d, 2H): Protons meta to -OH on Ring A. |

| IR Spectroscopy | 3300-3400 cm⁻¹: Broad O-H stretch.1600-1500 cm⁻¹: Aromatic C=C skeletal vibrations.[5][6] |

| Mass Spectrometry (EI/ESI) | m/z ~198.1: Molecular ion [M]+ or [M+H]+ depending on ionization. |

Part 4: Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

-

Cause: Catalyst poisoning or oxidation.

-

Solution: Ensure rigorous degassing. Switch to a more robust catalyst system like Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ , which are more resistant to oxygen and steric bulk.

Issue: Homocoupling of Boronic Acid

-

Cause: Excess oxygen in the system.

-

Solution: Increase sparging time. Add the boronic acid slowly (portion-wise) if the problem persists.

Issue: Product Stuck in Aqueous Layer

-

Cause: Insufficient acidification during workup.

-

Solution: Check pH of the aqueous layer. Phenols have a pKa ~10. Ensure pH is well below 7 to recover the product.

References

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Al-Hamdani, U. A. (2019). Suzuki Reaction for the Synthesis of New Derivatives of 4-Chloro-3,5-Dimethyl Phenol and their in vitro Antibacterial Screening. Asian Journal of Chemistry. Link

-

BenchChem. (2025). Purification techniques for removing byproducts from Dimethylphenol synthesis. Link

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Link

Sources

Physical and chemical properties of 4-(3,5-Dimethylphenyl)phenol

Executive Summary & Molecular Architecture[1]

4-(3,5-Dimethylphenyl)phenol (CAS: 896427-71-7) represents a specialized class of biaryl mesogens used primarily as intermediates in the synthesis of high-performance liquid crystals (LCs) and engineering thermoplastics (polyarylene ethers). Unlike simple phenols, the biaryl scaffold confers structural rigidity, while the 3,5-dimethyl substitution pattern on the non-phenolic ring provides steric bulk that disrupts excessive π-π stacking, enhancing solubility without compromising the rod-like geometry required for mesophase formation.

Chemical Identification

| Parameter | Detail |

| IUPAC Name | 4'-Hydroxy-3,5-dimethylbiphenyl |

| CAS Registry Number | 896427-71-7 |

| Molecular Formula | C₁₄H₁₄O |

| Molecular Weight | 198.26 g/mol |

| SMILES | Cc1cc(cc(c1)C)c2ccc(O)cc2 |

| Structure Class | Biaryl Phenol / Alkylated Biphenyl |

Physicochemical Profile

The following data aggregates experimental baselines and high-confidence predictive models (ACD/Labs, EPISuite) relevant for process engineering.

Physical Constants

| Property | Value / Range | Method/Notes |

| Appearance | White to off-white crystalline powder | Visual inspection; purity dependent. |

| Melting Point (MP) | 108 – 112 °C (Predicted) | Note: DSC analysis recommended for batch verification.[1] Unsubstituted 4-phenylphenol melts at ~166°C; methyl groups typically lower MP via lattice disruption.[1] |

| Boiling Point | 340 – 350 °C @ 760 mmHg | Extrapolated from vacuum distillation data.[1] |

| Density | 1.08 ± 0.06 g/cm³ | Predicted @ 20°C. |

| pKa (Acid Dissociation) | 9.92 ± 0.15 | Phenolic hydroxyl group; comparable to phenol (9.95).[1] |

| LogP (Octanol-Water) | 4.3 – 4.5 | Highly lipophilic; indicates poor aqueous solubility.[1] |

Solubility Profile

-

Soluble: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone.

-

Sparingly Soluble: Toluene, Hot Ethanol.[1]

-

Insoluble: Water (neutral pH).[1] Soluble in aqueous NaOH/KOH > 1M due to phenoxide formation.

Synthetic Routes & Optimization

The industrial standard for synthesizing 4-(3,5-Dimethylphenyl)phenol is the Suzuki-Miyaura Cross-Coupling . This pathway is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions, high regioselectivity, and the avoidance of toxic tin reagents (Stille).

Retrosynthetic Logic

The molecule is disconnected at the biaryl bond.[1] Two primary routes exist:

-

Route A (Preferred): 4-Bromophenol + 3,5-Dimethylphenylboronic acid.[1]

-

Route B: 4-Hydroxyphenylboronic acid + 1-Bromo-3,5-dimethylbenzene.

Route A is generally preferred because 3,5-dimethylphenylboronic acid is often more stable and cost-effective in bulk than the unprotected phenol-boronic acid variant.

Optimized Protocol (Route A)

Reagents:

-

Aryl Halide: 4-Bromophenol (1.0 equiv)

-

Boronic Acid: 3,5-Dimethylphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (1-3 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster kinetics)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water.

Step-by-Step Methodology:

-

Inerting: Charge a 3-neck round bottom flask with 4-bromophenol and the boronic acid. Evacuate and backfill with Nitrogen (

) three times.[1] Critical: Oxygen poisons the Pd(0) species. -

Solvation: Add degassed solvent mixture (Dioxane/Water).[1] Sparge with

for 15 minutes. -

Catalyst Addition: Add the Palladium catalyst and Base under positive

flow. -

Reaction: Heat to reflux (approx. 90-100°C) for 4-12 hours. Monitor via TLC (Silica; Hexane:EtOAc 8:2) or HPLC.[1][2]

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxide). Extract with Ethyl Acetate (3x).[1]

-

Purification: Wash organics with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water or Hexane/EtOAc to remove homocoupled byproducts.[1]

Mechanistic Workflow (DOT Diagram)

Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of biaryl phenols, highlighting the critical Pd(0)/Pd(II) redox shuttle.

Chemical Reactivity & Derivatization[1][2][4][5]

The utility of 4-(3,5-Dimethylphenyl)phenol lies in its dual functionality: the reactive phenolic -OH and the chemically robust biaryl core.

Key Reaction Pathways[1]

-

Etherification (Williamson Synthesis):

-

Esterification:

-

Polymerization (Polyarylene Ethers):

Derivatization Logic

Figure 2: Divergent synthetic utility of the biaryl phenol scaffold in materials science.

Analytical Characterization Standards

To validate the identity of synthesized batches, the following spectral fingerprints must be confirmed.

-

¹H NMR (400 MHz, CDCl₃):

- ~2.35 ppm (s, 6H, Methyl groups).

-

~4.8-5.0 ppm (s, 1H, -OH, broad, exchangeable with

- ~6.8-7.5 ppm (m, 7H, Aromatic protons). Look for the AA'BB' system of the phenol ring and the specific pattern of the 3,5-dimethyl ring.

-

FT-IR (ATR):

-

Mass Spectrometry (GC-MS/ESI):

-

Molecular Ion

m/z.[1]

-

Safety & Handling (SDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Biaryl phenols can act as weak endocrine disruptors; handle with appropriate caution.[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Use a fume hood during synthesis to avoid inhaling solvent vapors or silica dust during purification.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the phenol ring, which can lead to quinone formation (yellowing).

References

-

Boroncore . (n.d.).[1] 4-(3,5-Dimethylphenyl)phenol Product Data. Retrieved from [Link] (Verified Catalog No.[1] BC014470).[1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

- 1. 3,5-Dimethyl phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 3. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-(3,5-Dimethylphenyl)phenol in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-(3,5-Dimethylphenyl)phenol, a compound of interest in pharmaceutical and materials science research. Rather than a simple compilation of data, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It elucidates the theoretical principles governing the solubility of this molecule and provides practical guidance for solvent selection and experimental determination.

Executive Summary

Understanding the solubility of 4-(3,5-Dimethylphenyl)phenol is paramount for its effective utilization in various applications, including reaction chemistry, purification, formulation, and crystal engineering. This guide offers a deep dive into the physicochemical properties of the molecule, predicting its solubility behavior in a range of common organic solvents. A detailed, step-by-step experimental protocol for solubility determination is also provided, empowering researchers to generate precise data tailored to their specific laboratory conditions. The overarching principle of "like dissolves like" is explored within the context of this molecule's unique structural features, providing a robust framework for rational solvent selection.

Physicochemical Characterization of 4-(3,5-Dimethylphenyl)phenol

The solubility of a compound is intrinsically linked to its molecular structure. 4-(3,5-Dimethylphenyl)phenol possesses a unique combination of a polar phenolic hydroxyl group and a bulky, nonpolar dimethylphenyl substituent. This duality governs its interactions with various solvents.

-

Polarity and Hydrogen Bonding: The hydroxyl (-OH) group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar, protic solvents.

-

Nonpolar Character: The presence of the benzene ring and two methyl groups on the phenyl substituent imparts a significant nonpolar character to the molecule. This lipophilic nature indicates a propensity for solubility in nonpolar or moderately polar aprotic solvents.

-

Molecular Weight: The molar mass of 4-(3,5-Dimethylphenyl)phenol is 198.26 g/mol .

-

Acidity: As a phenol, this compound is weakly acidic.[1] The phenoxide anion that can be formed under basic conditions would exhibit significantly different solubility, particularly in aqueous solutions.

The interplay between the polar hydroxyl group and the nonpolar aromatic structure is the central theme in understanding the solubility of this compound.

Predicted Solubility in Common Organic Solvents

Based on the physicochemical properties outlined above, we can predict the solubility of 4-(3,5-Dimethylphenyl)phenol in a spectrum of common organic solvents. The following table provides a qualitative and semi-quantitative prediction, which should be confirmed experimentally using the protocol provided in Section 5.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with the phenolic hydroxyl group of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of these solvents can interact with the polar -OH group, and their organic character can accommodate the nonpolar portion of the molecule. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic rings of the solvent and solute can engage in favorable π-π stacking interactions. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can interact with both the polar and nonpolar regions of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, interacting with the phenolic proton. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Low | The significant polarity mismatch between the highly nonpolar solvent and the polar hydroxyl group of the solute will limit solubility. |

| Aqueous | Water | Very Low | The large, nonpolar dimethylphenyl group will dominate, making the molecule largely hydrophobic despite the presence of the hydroxyl group.[2][3] |

The Causality Behind Solvent Selection: A Deeper Dive

The principle of "like dissolves like" is a foundational concept in chemistry. For 4-(3,5-Dimethylphenyl)phenol, this means that solvents capable of mimicking the intermolecular interactions of the solid solute will be most effective at dissolving it.

-

For Crystallization: A common strategy for recrystallization is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (an anti-solvent) to induce crystallization upon cooling.[4][5] For 4-(3,5-Dimethylphenyl)phenol, one might dissolve it in hot ethanol (a good solvent) and then slowly add water (a poor solvent) to initiate the formation of crystals.

-

For Reaction Chemistry: The choice of solvent for a chemical reaction involving 4-(3,5-Dimethylphenyl)phenol will depend on the nature of the reactants and the reaction mechanism. For instance, a reaction involving the deprotonation of the phenol would be favored in a polar aprotic solvent that can solvate the resulting phenoxide ion.

The following diagram illustrates the logical workflow for selecting an appropriate solvent system based on the intended application.

Caption: Logical workflow for solvent selection.

Experimental Protocol for Solubility Determination: A Self-Validating System

The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of 4-(3,5-Dimethylphenyl)phenol in a selected organic solvent at a controlled temperature.

Materials:

-

4-(3,5-Dimethylphenyl)phenol (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-(3,5-Dimethylphenyl)phenol to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). This extended time ensures that the dissolution process has reached a true equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent has evaporated, weigh the vial again to determine the mass of the dissolved 4-(3,5-Dimethylphenyl)phenol.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or other desired units using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent) x 100

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Purity of Materials: The purity of both the solute and the solvent should be confirmed prior to the experiment, as impurities can significantly affect solubility.

The following diagram outlines the experimental workflow for determining solubility.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. CN106278947A - Crystal formation of phenol derivatives and preparation method thereof - Google Patents [patents.google.com]

- 5. Reagents & Solvents [chem.rochester.edu]

The Ascendant Scaffold: A Technical Guide to the Potential Applications of Dimethyl-Substituted Biphenylphenols

Abstract

The biphenylphenol scaffold, a privileged structure in medicinal chemistry and materials science, gains remarkable versatility through dimethyl substitution. The strategic placement of methyl groups on the biphenyl core fundamentally alters the molecule's steric and electronic properties, unlocking a diverse range of potential applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and burgeoning applications of dimethyl-substituted biphenylphenols. We will delve into their promise as potent antioxidants, novel antimicrobial agents, and selective modulators of critical nuclear receptors, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Architectural Nuances of Dimethyl-Biphenylphenols

The foundational structure of a biphenylphenol consists of two phenyl rings linked together, with at least one hydroxyl group attached to one of the rings. The introduction of two methyl groups onto this framework gives rise to a vast array of isomers, each with a unique three-dimensional conformation and electronic distribution. The position of these methyl groups can induce steric hindrance, influencing the dihedral angle between the phenyl rings and impacting the molecule's ability to interact with biological targets. This structural diversity is the cornerstone of their wide-ranging potential applications, from industrial antioxidants to targeted therapeutics.

Synthesis and Physicochemical Landscape

The generation of dimethyl-substituted biphenylphenols can be achieved through several synthetic strategies, with oxidative coupling and palladium-catalyzed cross-coupling reactions being the most prevalent and versatile methods.

Synthesis of a Key Intermediate: 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol

One of the most well-studied and utilized dimethyl-biphenylphenols is the 3,3',5,5'-tetramethyl substituted isomer. This compound serves as a valuable building block for more complex derivatives and polymers. A highly efficient method for its synthesis is the oxidative coupling of 2,6-dimethylphenol.[1][2]

Experimental Protocol: Oxidative Coupling of 2,6-Dimethylphenol [1]

Objective: To synthesize 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol via a C-C coupling reaction.

Materials:

-

2,6-dimethylphenol

-

(Diacetoxyiodo)benzene

-

Acetonitrile (solvent)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 2,6-dimethylphenol in acetonitrile in a round-bottom flask.

-

Add (diacetoxyiodo)benzene to the solution. The hypervalent iodine reagent will mediate the oxidative coupling.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

General Synthesis via Suzuki-Miyaura Cross-Coupling

For the synthesis of unsymmetrical or other specific isomers of dimethyl-biphenylphenols, the Suzuki-Miyaura cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organohalide.

Physicochemical Properties of Dimethyl-Biphenylphenol Isomers

The isomeric diversity of dimethyl-biphenylphenols leads to a range of physicochemical properties that are critical for their application. Properties such as melting point, boiling point, and lipophilicity (logP) are influenced by the substitution pattern, which affects crystal packing and intermolecular forces.[3]

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diol | 2417-04-1 | C₁₆H₁₈O₂ | 242.31 | 222-225 | 345.14 (est.) |

| 2,2'-Dimethylbiphenyl | 605-39-0 | C₁₄H₁₄ | 182.26 | - | 253.7 - 261.78 |

| 3,4-Dimethylphenol | 95-65-8 | C₈H₁₀O | 122.16 | 62.5 | 225 |

| Biphenyl | 92-52-4 | C₁₂H₁₀ | 154.21 | 69-72 | 255 |

Potential Applications in Drug Development and Industry

The unique structural features of dimethyl-substituted biphenylphenols make them attractive candidates for a variety of applications, particularly in the pharmaceutical and polymer industries.

Antioxidant Properties: Scavenging Free Radicals

Phenolic compounds are well-known for their antioxidant activity, which stems from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[4] The presence of electron-donating methyl groups on the biphenyl rings can enhance this activity. Dimethyl-substituted biphenylphenols, especially those with steric hindrance around the hydroxyl group (hindered phenols), exhibit excellent antioxidant properties and are used to protect materials from oxidative degradation.[5]

Experimental Protocol: In Vitro Antioxidant Activity Assessment (DPPH Assay)

Objective: To determine the free radical scavenging activity of dimethyl-substituted biphenylphenols using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

Materials:

-

Dimethyl-substituted biphenylphenol sample

-

DPPH solution in methanol

-

Methanol

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the dimethyl-biphenylphenol sample in methanol.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of the sample solution to the wells. A control well should contain only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Antimicrobial and Antifungal Activity

Substituted biphenyls have demonstrated significant potential as antimicrobial and antifungal agents.[6][7][8] The lipophilic nature of the dimethyl-biphenyl scaffold allows these compounds to interact with and disrupt microbial cell membranes. The specific substitution pattern can influence the spectrum of activity against different pathogens. For instance, certain biphenyl derivatives have shown promising activity against ESKAPE pathogens, which are a group of bacteria with high rates of antibiotic resistance.[9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the minimum concentration of a dimethyl-substituted biphenylphenol that inhibits the visible growth of a microorganism.

Materials:

-

Dimethyl-substituted biphenylphenol sample

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

96-well microplate

-

Incubator

Procedure:

-

Prepare a stock solution of the dimethyl-biphenylphenol in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, perform a serial two-fold dilution of the compound in the broth medium.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Modulation of Nuclear Receptors

Dimethyl-substituted biphenylphenols bear structural resemblance to endogenous hormones and other signaling molecules, making them potential ligands for nuclear receptors. These receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules.

The structural similarity of some dimethyl-biphenylphenols to estradiol suggests they may interact with estrogen receptors (ERα and ERβ). As selective estrogen receptor modulators (SERMs), these compounds could exhibit tissue-selective agonist or antagonist activity.[10][11][12] This opens up possibilities for their use in hormone-dependent conditions, such as breast cancer and osteoporosis.[10]

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[13][14] Thiazolidinediones, a class of drugs used to treat type 2 diabetes, act as PPARγ agonists.[14] The biphenyl scaffold is being explored for the development of new PPAR modulators, and dimethyl-substituted biphenylphenols could offer a novel chemotype for designing ligands with specific agonist or antagonist profiles.[15]

Experimental Protocol: Reporter Gene Assay for Nuclear Receptor Activation

Objective: To assess the ability of a dimethyl-substituted biphenylphenol to activate or inhibit a specific nuclear receptor.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for the nuclear receptor of interest (e.g., ERα, PPARγ)

-

Reporter plasmid containing a luciferase gene under the control of a response element for the nuclear receptor

-

Transfection reagent

-

Dimethyl-substituted biphenylphenol sample

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the mammalian cells in a multi-well plate.

-

Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid using a suitable transfection reagent.

-

After an incubation period, treat the cells with various concentrations of the dimethyl-substituted biphenylphenol. Include a positive control (known agonist) and a negative control (vehicle).

-

Incubate the cells for a further 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Analyze the data to determine if the compound acts as an agonist (activates the receptor) or an antagonist (inhibits the activation by a known agonist).

Future Perspectives and Conclusion

The field of dimethyl-substituted biphenylphenols is ripe with opportunities for further exploration. The synthesis of novel isomers and the comprehensive evaluation of their structure-activity relationships will undoubtedly unveil new lead compounds for drug discovery and materials science. Further research into their mechanisms of action at a molecular level will provide a deeper understanding of their therapeutic potential.

References

-

3,3,5,5-Tetramethylbiphenyl-4,4-diol. ChemBK. (2024-04-09). [Link]

-

Synthesis of 3,3′,5,5′‐tetramethyl‐[1,1′‐biphenyl]‐4,4′‐diyl bis(dihydrogen phosphate) (tmbiphH4). Subsequent cocrystallization of tmbiphH4 with three different nitrogen‐containing coformers: 4,4′‐bipyridine (Cocrystal 1), 6‐nitroquinoline (Cocrystal 2), and imidazole (Cocrystal 3). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Short Analogues of the Marine Antimicrobial Peptide Turgencin A: Effects of SAR Optimizations, Cys-Cys Cyclization and Lipopeptide Modifications. Marine Drugs. (2020). [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. (2019-11-19). [Link]

-

3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy. (2023-12-06). [Link]

-

Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. (2022). [Link]

-

MIC values (µg/ml) against S. aureus, B. subtilis, E. coli. ResearchGate. [Link]

-

The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Endocrine Reviews. (2003). [Link]

-

Selective oxidative para C–C dimerization of 2,6-dimethylphenol. RSC Publishing. (2012). [Link]

-

Modifications to a Biphenolic Anti-Bacterial Compound: Activity Against ESKAPE Pathogens. ACS Infectious Diseases. (2022). [Link]

-

Selective estrogen receptor modulator. Wikipedia. [Link]

-

Biphenyl. PubChem. [Link]

-

2,6-Xylenol. Wikipedia. [Link]

-

Oxidative Coupling Copolycondensation of 2,6-Dimethylphenol with 2,5-Dimethylphenol: Highly Thermostable Poly(phenylene ether). ResearchGate. (2014-07-28). [Link]

-

The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. Journal of Breast Cancer. (2011). [Link]

-

Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. European Journal of Medicinal Chemistry. (2017-01-15). [Link]

-

Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Planta Medica. (2014). [Link]

-

Selective Estrogen Receptor Modulators (SERMs): Raloxifene: Pharm - Musculoskeletal. YouTube. (2025-12-05). [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. (2017). [Link]

-

Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Chemical Research in Toxicology. (2012-05-29). [Link]

-

PPARγ Deacetylation Confers the Antiatherogenic Effect and Improves Endothelial Function in Diabetes Treatment. Cell Metabolism. (2018). [Link]

-

Proton-Coupled Electron Transfer Governs Heterogeneous Fenton-like Reactivity: Modulation of Surface O–H Bond Dissociation Free Energy and Proton Activity. Journal of the American Chemical Society. (2026-02-02). [Link]

-

A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate. [Link]

-

Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. Frontiers in Microbiology. (2017-10-31). [Link]

-

Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research. (2011). [Link]

-

VEGFR-2 inhibitor. Wikipedia. [Link]

-

Natural phytoalexins inspired the discovery of new biphenyls as potent antifungal agents for treatment of invasive fungal infections. European Journal of Medicinal Chemistry. (2023-12-05). [Link]

-

3,4-Dimethylphenol. PubChem. [Link]

-

2,2'-Dimethylbiphenyl. PubChem. [Link]

-

Concept, mechanism, and applications of phenolic antioxidants in foods. Trends in Food Science & Technology. (2020-07-20). [Link]

Sources

- 1. Selective oxidative para C–C dimerization of 2,6-dimethylphenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Natural phytoalexins inspired the discovery of new biphenyls as potent antifungal agents for treatment of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modifications to a Biphenolic Anti-Bacterial Compound: Activity Against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PPARγ Deacetylation Confers the Antiatherogenic Effect and Improves Endothelial Function in Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(3,5-Dimethylphenyl)phenol Purity

Abstract & Scope

This technical guide details a robust HPLC protocol for the purity analysis of 4-(3,5-Dimethylphenyl)phenol , a key biphenyl intermediate often synthesized via Suzuki-Miyaura coupling.

The hydrophobic nature of the biphenyl core, combined with the ionizable phenolic hydroxyl group (pKa ~10), presents specific chromatographic challenges. This method utilizes a C18 stationary phase with an acidic mobile phase to suppress ionization, ensuring sharp peak shape and reproducible retention. Furthermore, we explore the use of Biphenyl stationary phases as an alternative for resolving critical isomeric impurities (e.g., regioisomers formed during arylation).

Target Audience: Analytical Chemists, Process Development Scientists, and QC Specialists.

Scientific Rationale & Method Design

The Analyte: Physicochemical Context[1][2][3]

-

Hydrophobicity: The addition of the 3,5-dimethylphenyl ring to the phenol core significantly increases lipophilicity compared to simple phenols. The estimated LogP is > 4.0, necessitating a high strength organic modifier (Acetonitrile) for elution.

-

Ionization: The phenolic proton is weakly acidic. At neutral pH, partial ionization can lead to peak tailing and retention time drift. Acidification of the mobile phase (pH < 3.0) ensures the molecule remains in its neutral, protonated state.

-

UV Chromophore: The biphenyl system provides extended conjugation, resulting in a strong absorption band (K-band) typically between 250–260 nm, which is selected as the detection wavelength for maximum sensitivity.

Critical Separation Logic

The primary impurities expected from synthesis (Suzuki coupling) include:

-

3,5-Dimethylphenylboronic acid: Highly polar, elutes near the void volume.

-

4-Halophenols (e.g., 4-Bromophenol): Less hydrophobic than the product, elutes earlier.

-

Regioisomers: Structurally similar byproducts that require high-efficiency separation.

Decision Matrix for Column Selection:

-

Standard Purity (Routine): C18 (Octadecylsilane) provides robust hydrophobic interaction.

-

Isomer Resolution (Complex): Biphenyl phases offer

interactions, providing orthogonal selectivity for separating positional isomers that co-elute on C18.

Experimental Protocol

Reagents & Equipment

-

Instrument: HPLC System with Binary Gradient Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade), Phosphoric Acid (85%, HPLC Grade).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Alternative: Restek Raptor Biphenyl (for enhanced isomer selectivity).

-

Mobile Phase Preparation[4]

-

Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water.

-

Preparation: Add 1.0 mL of 85%

to 1000 mL of water. Filter through 0.22 µm membrane.

-

-

Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C (Controlled) |

| Injection Volume | 5.0 µL |

| Detection | UV at 260 nm (Reference: 360 nm) |

| Run Time | 20 Minutes |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 60 | 40 | Injection / Hold |

| 2.00 | 60 | 40 | Isocratic Hold (Elute polar impurities) |

| 12.00 | 5 | 95 | Linear Ramp (Elute Product) |

| 15.00 | 5 | 95 | Wash |

| 15.10 | 60 | 40 | Re-equilibration |

| 20.00 | 60 | 40 | End of Run |

Sample Preparation

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary). Concentration: 1.0 mg/mL.

-

Working Standard: Dilute the Stock Solution 1:10 with Mobile Phase Initial Ratio (60:40 Water/ACN) to prevent solvent mismatch peaks. Final Concentration: 0.1 mg/mL.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Method Logic & Workflow Visualization

The following diagrams illustrate the operational workflow and the troubleshooting logic designed for this specific analysis.

Analytical Workflow

Caption: Step-by-step analytical workflow ensuring sample integrity and solvent compatibility.

Method Optimization Logic (Troubleshooting)

Caption: Decision tree for troubleshooting common issues like peak tailing or poor resolution.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before releasing results.

| Parameter | Acceptance Limit | Rationale |

| Retention Time (RT) | ± 5% of Standard | Confirms mobile phase composition and flow stability. |

| Tailing Factor (T) | Ensures suppression of silanol interactions and phenol ionization. | |

| Theoretical Plates (N) | Verifies column efficiency. | |

| % RSD (Area) | Confirms injection precision. | |

| Resolution (Rs) | Between the main peak and nearest impurity (e.g., 4-bromophenol).[1] |

References

-

SIELC Technologies. (2018).[2] Separation of 3,5-Dimethylphenol on Newcrom R1 HPLC column. Retrieved from [Link]

- Context: Establishes the baseline retention behavior of dimethyl-substituted phenols on reversed-phase columns.

-

Thermo Fisher Scientific. (2017).[3] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Retrieved from [Link]

- Context: Authoritative source on the mechanism of Biphenyl phases for separating arom

-

Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

- Context: Provides comparative data on separating difficult positional isomers using specialized st

-

National Institute of Standards and Technology (NIST). UV/Visible Spectra of Phenol. Retrieved from [Link]

- Context: Verification of the phenolic UV absorption profile (K-band and B-band) for detector wavelength selection.

Sources

Application Note: High-Efficiency Derivatization of 4-(3,5-Dimethylphenyl)phenol for GC-MS Quantification

Abstract & Executive Summary

This protocol details the validated methodology for the gas chromatography-mass spectrometry (GC-MS) analysis of 4-(3,5-Dimethylphenyl)phenol , a bulky biphenylol used in drug discovery and material science. Due to the active hydroxyl (-OH) group and the molecule's high boiling point, direct injection leads to peak tailing, adsorption, and poor reproducibility.

This guide standardizes the conversion of the analyte to its trimethylsilyl (TMS) ether derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) . This method ensures quantitative recovery, sharp chromatographic peaks, and a distinct mass spectral signature (MW 270 Da) for high-sensitivity detection.

Chemical Strategy & Rationale

The Analyte Challenge

4-(3,5-Dimethylphenyl)phenol possesses a biphenyl core with a phenolic hydroxyl group.

-

Problem 1 (Polarity): The -OH group forms hydrogen bonds with silanol groups in the GC column stationary phase, causing severe peak tailing.

-

Problem 2 (Sterics): While the 3,5-dimethyl groups are on the distal ring, the biphenyl structure creates significant molecular bulk, requiring high thermal stability in the derivative.

-

Problem 3 (Ghosting): Underivatized phenols often adsorb to the inlet liner and elute in subsequent blank runs ("ghost peaks").

The Solution: Silylation

We utilize BSTFA , a powerful silylating reagent that replaces the active proton on the hydroxyl group with a trimethylsilyl (TMS) group [-Si(CH₃)₃].[1]

-

Reagent Choice: BSTFA is preferred over MSTFA for this specific analyte because the volatility difference is negligible for such a high-molecular-weight compound, and BSTFA offers robust reactivity.

-

Catalyst: The addition of 1% TMCS is critical. It acts as a Lewis acid catalyst, increasing the silyl donor strength of BSTFA to ensure the reaction reaches 100% completion, even with the steric bulk of the biphenyl core.

Reaction Mechanism

The nucleophilic oxygen of the phenol attacks the silicon atom of the BSTFA, expelling trifluoroacetamide as a byproduct.

Figure 1: Silylation mechanism converting the polar phenol to the volatile TMS-ether.

Experimental Protocol

Materials & Reagents[1][2][3]

-

Analyte Standard: 4-(3,5-Dimethylphenyl)phenol (>98% purity).

-

Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck or Agilent). Note: Must be fresh. Yellowing indicates oxidation/moisture damage.

-

Solvent: Anhydrous Pyridine (preferred for catalysis) or Ethyl Acetate (anhydrous).

-

Internal Standard (IS): 4-Phenylphenol-d9 (ideal) or 4-n-Nonylphenol.

-

Vials: 2 mL amber autosampler vials with silanized glass inserts.

Step-by-Step Workflow

Step 1: Sample Preparation Weigh 1.0 mg of sample into a 2 mL GC vial. Add 50 µL of Internal Standard solution (100 µg/mL in Ethyl Acetate).

Step 2: Drying (CRITICAL) Evaporate the solvent under a gentle stream of Nitrogen (N₂) to dryness.

-

Why? Silylation reagents react explosively with water. Any moisture will hydrolyze the reagent and quench the reaction.

Step 3: Reagent Addition Add 100 µL of Anhydrous Pyridine to dissolve the residue. Vortex for 30 seconds. Add 100 µL of BSTFA + 1% TMCS .[2]

Step 4: Reaction Cap the vial tightly with a PTFE-lined crimp cap. Incubate at 65°C for 30 minutes in a heating block.

-

Note: Do not exceed 80°C to prevent degradation of the reagent.

Step 5: Termination & Injection Allow the vial to cool to room temperature. (Optional) If the solution is cloudy, centrifuge at 3000 rpm for 2 mins. Inject 1 µL directly into the GC-MS.

Figure 2: Operational workflow ensuring moisture exclusion and complete derivatization.

GC-MS Method Parameters

This molecule is heavy. The method is designed to elute the derivative at a temperature high enough to prevent broadening but low enough to avoid column bleed interference.

| Parameter | Setting | Rationale |

| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | Non-polar, low bleed, ideal for aromatics. |

| Inlet Temp | 280°C | Ensures rapid volatilization of the biphenyl core. |

| Injection Mode | Split (10:1) or Splitless | Split for >10 ppm; Splitless for trace analysis. |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode for stable retention times. |

| Oven Program | 100°C (1 min) → 20°C/min → 300°C (hold 5 min) | Rapid ramp to elute the high-boiling derivative. |

| Transfer Line | 290°C | Prevents condensation between GC and MS. |

| Source Temp | 230°C | Standard EI source temperature. |

| Scan Range | 50–450 m/z | Covers the molecular ion (270) and fragments. |

Results & Interpretation

Mass Spectral Signature

The derivatization adds a TMS group (+72 Da) to the parent mass (198 Da).

-

Parent Ion (M+): m/z 270 (Strong intensity, often Base Peak).

-

M-15 Ion: m/z 255 (Loss of methyl group from TMS).

-

Silicon Signature: m/z 73 [(CH₃)₃Si+] and m/z 75 .

-

Biphenyl Core: Ions at m/z 197/198 may appear if fragmentation cleaves the Si-O bond, but the M+ 270 should be dominant.

Self-Validating System (Quality Control)

To ensure the data is trustworthy, apply these logic checks to every chromatogram:

-

The "Completion" Check: Look for m/z 198 (Underivatized Parent) at an earlier retention time.

-

Pass: No peak at m/z 198.

-

Fail: Peak present at m/z 198. Cause: Wet sample or old reagent.

-

-

The "Hydrolysis" Check: Look for broad tailing peaks or rising baseline.

-

Cause: Moisture entered the vial after the reaction.

-

-

The "Artifact" Check: Ignore peaks at m/z 207 (Septum bleed) or m/z 73/147/221/281 (Polysiloxane column bleed) unless they co-elute.

References

-

Agilent Technologies. (2023). GC/MS Analysis of Phenols using BSTFA Derivatization. [Link]

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

-

Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds. Talanta, 77(4), 1473-1482. [Link]

Sources

The Strategic Utility of 4-(3,5-Dimethylphenyl)phenol in Modern Organic Synthesis: Applications and Protocols

Abstract

This technical guide delves into the synthetic versatility of 4-(3,5-Dimethylphenyl)phenol, a key biphenyl intermediate. We will explore its pivotal role in the construction of complex molecular architectures, with a particular focus on its application in the synthesis of advanced polymers, liquid crystals, and biologically active compounds. This document provides not only a theoretical framework but also detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in leveraging this valuable building block.

Introduction: The Architectural Significance of the Biphenyl Moiety

The biphenyl scaffold is a privileged structural motif in a vast array of functional molecules, from pharmaceuticals to high-performance materials.[1] The specific substitution pattern of 4-(3,5-Dimethylphenyl)phenol, featuring a sterically hindered dimethylphenyl group coupled with a reactive phenolic hydroxyl group, offers a unique combination of properties. The dimethylphenyl moiety can impart desirable characteristics such as enhanced thermal stability, solubility in organic media, and specific conformational preferences. Simultaneously, the phenolic hydroxyl group serves as a versatile handle for a wide range of chemical transformations, including etherification, esterification, and electrophilic substitution.

This guide will illuminate the strategic advantages of employing 4-(3,5-Dimethylphenyl)phenol as a cornerstone intermediate in multi-step synthetic sequences.

Core Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The most efficient and widely adopted method for the synthesis of 4-(3,5-Dimethylphenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This powerful carbon-carbon bond-forming reaction offers high yields, excellent functional group tolerance, and generally mild reaction conditions.[4] The key disconnection involves the coupling of a 4-halophenol with 3,5-dimethylphenylboronic acid.

Caption: General scheme for the synthesis of 4-(3,5-Dimethylphenyl)phenol via Suzuki-Miyaura coupling.

In-Depth Protocol: Synthesis of 4-(3,5-Dimethylphenyl)phenol

This protocol provides a representative, step-by-step methodology for the synthesis of 4-(3,5-Dimethylphenyl)phenol using a Suzuki-Miyaura coupling reaction.

Materials:

-

4-Bromophenol

-

3,5-Dimethylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 4-bromophenol (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition and Degassing: Add a 4:1 mixture of toluene and ethanol (to a concentration of ~0.2 M with respect to 4-bromophenol). Degas the mixture by bubbling nitrogen through the solution for 20 minutes.

-

Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and dichloromethane as the eluent to afford 4-(3,5-Dimethylphenyl)phenol as a white to off-white solid.

Data Presentation:

| Parameter | Value |

| Starting Material | 4-Bromophenol |

| Coupling Partner | 3,5-Dimethylphenylboronic acid |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Ethanol (4:1) |

| Typical Yield | 85-95% |

| Purity (by ¹H NMR) | >98% |

Applications in Polymer Science: Building High-Performance Materials

The unique structure of 4-(3,5-Dimethylphenyl)phenol makes it an excellent monomer or precursor for the synthesis of high-performance polymers. The biphenyl unit enhances the rigidity and thermal stability of the polymer backbone, while the dimethyl substitution can improve solubility and processability.

Synthesis of Poly(ether sulfone)s (PES)

4-(3,5-Dimethylphenyl)phenol can be used as a diol monomer in the nucleophilic aromatic substitution polymerization to create novel poly(ether sulfone)s. These polymers are known for their high thermal stability, chemical resistance, and excellent mechanical properties.

Caption: Workflow for the synthesis and characterization of poly(ether sulfone)s using 4-(3,5-Dimethylphenyl)phenol.

Applications in Liquid Crystal Synthesis

The rigid, rod-like structure of the 4-arylphenol core makes it a suitable building block for the synthesis of liquid crystals.[5][6] The length and substitution pattern of the biphenyl unit can be tailored to influence the mesophase behavior and other physical properties of the resulting liquid crystalline materials.[7][8]

Esterification to Form Nematic Liquid Crystals

By esterifying the phenolic hydroxyl group of 4-(3,5-Dimethylphenyl)phenol with various aromatic carboxylic acids, it is possible to synthesize a range of calamitic (rod-shaped) liquid crystals. The choice of the carboxylic acid allows for the fine-tuning of the clearing point and other mesomorphic properties.

Representative Protocol: Synthesis of 4'-(3,5-Dimethylphenyl)biphenyl-4-yl 4-alkoxybenzoate

-

Acid Chloride Formation: Convert the desired 4-alkoxybenzoic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

Esterification: Dissolve 4-(3,5-Dimethylphenyl)phenol (1.0 eq) and a suitable base (e.g., pyridine or triethylamine) in an anhydrous solvent such as dichloromethane or THF.

-

Add the 4-alkoxybenzoyl chloride (1.1 eq) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Perform a standard aqueous work-up, followed by purification by recrystallization or column chromatography to yield the liquid crystalline product.

Utility in the Synthesis of Bioactive Molecules

Phenolic and biphenyl moieties are prevalent in a wide range of biologically active compounds and pharmaceuticals.[9][10][11] 4-(3,5-Dimethylphenyl)phenol serves as a valuable intermediate for accessing novel analogues of existing drugs or for the de novo design of new therapeutic agents.[12] The dimethylphenyl group can modulate lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Synthesis of Aryl Ether Derivatives as Potential Bioisosteres

The phenolic hydroxyl group can be readily converted into an ether linkage, a common motif in drug molecules. This allows for the exploration of structure-activity relationships by introducing a variety of substituents.

General Protocol for Williamson Ether Synthesis:

-

Deprotonation: Treat a solution of 4-(3,5-Dimethylphenyl)phenol (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone) with a suitable base (e.g., potassium carbonate or sodium hydride) to generate the phenoxide.

-

Alkylation: Add the desired alkyl halide (R-X) (1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction by TLC.

-

Work-up and Purification: After completion, quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Conclusion

4-(3,5-Dimethylphenyl)phenol is a strategically important intermediate in organic synthesis with broad applicability. Its efficient synthesis via Suzuki-Miyaura coupling, combined with the versatile reactivity of its phenolic hydroxyl group, makes it a valuable building block for the creation of advanced polymers, liquid crystals, and novel bioactive molecules. The protocols and applications detailed in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this unique biphenyl derivative.

References

-

ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Available from: [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18463-18503. Available from: [Link]

-

PubMed. Bioactive phenolic compounds from aerial parts of Plinia glomerata. Available from: [Link]

-

ResearchGate. Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. Available from: [Link]

- Google Patents. Biphenyl based liquid crystal compositions.

-

ResearchGate. Representative bioactive compounds and pharmaceutical molecules with 3‐arylation 2‐oxindole skeleton. Available from: [Link]

-

PubMed Central. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Available from: [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

-

National Institutes of Health. Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Available from: [Link]

-

UEA Digital Repository. Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. Available from: [Link]

-

SciSpace. Synthesis of laterally substituted bistolane liquid crystals. Available from: [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]

- 6. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. scispace.com [scispace.com]

- 9. Bioactive phenolic compounds from aerial parts of Plinia glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Strategies on biosynthesis and production of bioactive compounds in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-(3,5-Dimethylphenyl)phenol in polymer chemistry

Application Note: 4-(3,5-Dimethylphenyl)phenol as a High-Performance Chain Terminator in Engineering Thermoplastics

Abstract

This technical guide details the application of 4-(3,5-Dimethylphenyl)phenol as a specialized chain terminator (end-capping agent) in the synthesis of high-heat engineering thermoplastics, specifically Polycarbonates (PC) and Polysulfones (PSU). Unlike standard end-cappers (e.g., phenol, p-tert-butylphenol), this biaryl monomer introduces a rigid, bulky biphenyl moiety to the polymer chain ends. This modification significantly enhances the glass transition temperature (

Introduction & Mechanistic Insight

In step-growth polymerization (such as the synthesis of polycarbonates via phosgenation), control over molecular weight and thermal properties is achieved through monofunctional phenols known as chain terminators.

The Challenge: Standard terminators like p-tert-butylphenol (PTBP) provide molecular weight control but often lower the overall

The Solution: 4-(3,5-Dimethylphenyl)phenol offers a superior alternative due to its unique structural attributes:

-

Biaryl Rigidity: The biphenyl core restricts segmental rotation at the chain ends, reducing free volume and increasing

(End-Group Confinement Effect). -

Steric Hindrance: The 3,5-dimethyl substitution on the distal ring disrupts inter-chain packing just enough to maintain solubility in organic solvents (e.g., methylene chloride) while preventing excessive crystallization that could lead to brittleness.

-

Hydrophobicity: The xylyl group enhances the hydrophobicity of the polymer end-groups, improving resistance to hydrolytic degradation.

Application Protocol: High-Heat Polycarbonate Synthesis

Objective: Synthesis of a Bisphenol A (BPA) polycarbonate homopolymer end-capped with 4-(3,5-Dimethylphenyl)phenol via interfacial phosgenation.

Materials Required

| Reagent | Function | Purity |

| Bisphenol A (BPA) | Backbone Monomer | >99.5% (Polymer Grade) |

| 4-(3,5-Dimethylphenyl)phenol | Chain Terminator | >98% |

| Phosgene (or Triphosgene) | Carbonyl Source | Industrial Grade |

| Sodium Hydroxide (NaOH) | Base Catalyst | 50% aq. solution |

| Triethylamine (TEA) | Phase Transfer Catalyst | >99% |

| Methylene Chloride (DCM) | Solvent | Anhydrous |

Experimental Workflow (Interfacial Polycondensation)

Step 1: Aqueous Phase Preparation

-

In a 2L baffled reactor equipped with a mechanical stirrer and N2 purge, dissolve BPA (114.1 g, 0.50 mol) in 400 mL of deionized water .

-

Add NaOH (45 g, 1.125 mol) to convert BPA into its disodium salt (sodium bisphenolate). Ensure complete dissolution under nitrogen atmosphere to prevent oxidation.

Step 2: End-Capper Addition

-

Dissolve 4-(3,5-Dimethylphenyl)phenol (3.96 g, 0.02 mol) in 10 mL of DCM .

-

Note: The amount of end-capper determines the molecular weight. 4 mol% (relative to BPA) targets a Number Average Molecular Weight (

) of ~25,000 g/mol .

-

-

Add the end-capper solution to the reactor.

Step 3: Phosgenation

-

Add 300 mL of Methylene Chloride (DCM) to the reactor.

-

Start vigorous stirring (600-800 RPM) to create a stable emulsion.

-

Bubble Phosgene gas (or add Triphosgene solution) slowly into the mixture over 30-45 minutes. Maintain pH between 10-12 by simultaneous addition of 50% NaOH solution.

-

Stoichiometry: A 10-15% excess of phosgene is typically required to account for hydrolysis.

-

Step 4: Coupling & Polymerization

-

After phosgene addition is complete, add Triethylamine (0.5 mL) as a catalyst to facilitate the coupling of oligomers.

-

Continue stirring for 45-60 minutes. The organic phase will become viscous as the polymer builds molecular weight.

Step 5: Purification

-

Stop stirring and allow phases to separate. Discard the aqueous (upper) phase.

-

Wash the organic phase (polymer solution) successively with:

-

1N HCl (to neutralize residual base/TEA).

-

0.1N HCl.

-

Deionized water (x3) until the conductivity of the wash water is <10 µS/cm.

-

-

Precipitate the polymer by pouring the DCM solution into Methanol (1:5 ratio) under high-shear stirring.

-

Filter the white fibrous powder and dry in a vacuum oven at 120°C for 12 hours.

Process Visualization

The following diagram illustrates the interfacial polymerization logic and the specific role of the 4-(3,5-Dimethylphenyl)phenol end-capper.

Figure 1: Workflow for Interfacial Polycarbonate Synthesis highlighting the critical end-capping step.

Characterization & Expected Results

To validate the incorporation of the end-capper and the quality of the polymer, the following analytical suite is recommended.

A. 1H-NMR Spectroscopy

-

Purpose: Confirm end-group structure and calculate Molecular Weight (

). -

Key Signals:

- 1.6 ppm: Gem-dimethyl protons of the BPA backbone.

- 2.3 ppm: Methyl protons on the 3,5-dimethylphenyl tail of the end-capper.

-

7.0-7.5 ppm: Aromatic protons (integration ratio of backbone vs. end-group aromatics gives

B. Thermal Analysis (DSC & TGA)

-

Differential Scanning Calorimetry (DSC):

-

Expected

: 150°C - 155°C (for BPA-PC). -

Comparison: A standard phenol-capped PC typically has a

of ~148°C. The biphenyl end-capper can raise this by 2-5°C depending on molecular weight, or maintain high

-

-

Thermogravimetric Analysis (TGA):

-

Td (5% weight loss): >450°C. The biphenyl structure is more thermally stable than aliphatic-substituted phenols (like p-tert-butylphenol), reducing degradation during melt processing.

-

C. Rheology

-

Melt Flow Index (MFI): The bulky end-groups may slightly increase melt viscosity compared to phenol-capped resins, requiring optimized processing temperatures (typically 300°C - 320°C).

Structure-Property Logic

The following diagram explains why this specific molecule is chosen over cheaper alternatives.

Figure 2: Structure-Property Relationship mapping the molecular features to polymer performance.

References

- Brunelle, D. J., & Korn, M. R. (2005). Advances in Polycarbonates. ACS Symposium Series. American Chemical Society.

-

Advanced ChemBlocks Inc. (2023). Chemical Properties of 3',5'-dimethyl-[1,1'-biphenyl]-4-ol.

- Bottenbruch, L. (1996). Engineering Thermoplastics: Polycarbonates, Polyacetals, Polyesters, Cellulose Esters. Hanser Publishers.

- Kricheldorf, H. R. (2001). Polycondensation. Springer Berlin Heidelberg.

Sources

Application Note: Antimicrobial Screening of 4-(3,5-Dimethylphenyl)phenol Analogs

Introduction & Scope

This guide details the technical protocols for evaluating the antimicrobial efficacy of 4-(3,5-Dimethylphenyl)phenol and its structural analogs. As a class of biaryl phenols , these compounds exhibit potent antimicrobial activity primarily through membrane disruption and protein denaturation. However, their high lipophilicity (LogP > 3.5) presents specific challenges in aqueous assay systems, necessitating rigorous solubility controls and precise solvent management.

This document moves beyond standard CLSI guidelines to address the specific physicochemical properties of hydrophobic phenolic scaffolds, ensuring that observed "inactivity" is not merely a result of precipitation or poor bioavailability.

Target Audience

-

Medicinal Chemists optimizing biaryl scaffolds.

-

Microbiologists performing SAR (Structure-Activity Relationship) screening.[1]

-

Assay Development Scientists.

Compound Handling & Preparation

Safety Warning: Phenolic compounds are corrosive and toxic.[2] Handle with appropriate PPE (nitrile gloves, eye protection) in a fume hood.

Solubility & Stock Preparation

The 3,5-dimethyl substitution on the phenyl ring significantly increases the hydrophobicity of the scaffold compared to simple phenol.

-

Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent. Ethanol is a secondary alternative but evaporates too quickly for microplate assays.

-

Stock Concentration: Prepare 100x stocks (e.g., 10 mg/mL or 20 mM) to ensure the final DMSO concentration in the assay is

1%. -

Storage: Store stocks at -20°C in amber glass vials to prevent photo-oxidation.

Table 1: Reagent Preparation Guide

| Reagent | Concentration | Role | Storage |

| Analyte Stock | 10 mg/mL in DMSO | Test Compound | -20°C (Dark) |

| Positive Control | Vancomycin (Gram+) / Ciprofloxacin (Gram-) | Assay Validation | -20°C |

| Resazurin Dye | 0.02% (w/v) in water | Viability Indicator | 4°C (Dark) |

| MHB-II | 1x (Cation-Adjusted Mueller-Hinton Broth) | Growth Medium | 4°C |

Experimental Workflow: The Screening Cascade

To efficiently filter analogs, follow this logical screening cascade. This prevents resource wastage on inactive compounds and focuses mechanistic studies on high-potency hits.

Figure 1: High-throughput screening cascade for lipophilic phenolic analogs. The workflow prioritizes early elimination of inactive compounds before investing in complex mechanistic assays.

Protocol 1: MIC Determination (Broth Microdilution)

Methodology: Adapted from CLSI M07 guidelines, optimized for hydrophobic compounds. Objective: Determine the Minimum Inhibitory Concentration (MIC) where visible bacterial growth is inhibited.

Bacterial Strain Selection

Phenols often show differential activity based on cell wall structure.

-

Gram-Positive (Primary Targets): Staphylococcus aureus (ATCC 29213), Enterococcus faecalis.

-

Gram-Negative (Challenge Targets): Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (often resistant to phenols due to efflux pumps).

Step-by-Step Procedure

-

Inoculum Prep: Prepare a 0.5 McFarland standard suspension (

CFU/mL) in saline. Dilute 1:100 in MHB-II to reach -

Plate Setup (96-well Round Bottom):

-